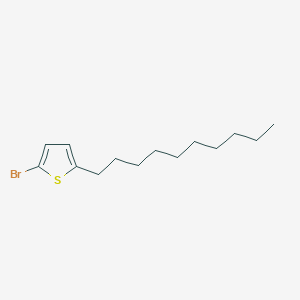

2-Bromo-5-decylthiophene

Description

Properties

IUPAC Name |

2-bromo-5-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUNQPKOOEOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730500 | |

| Record name | 2-Bromo-5-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514188-72-8 | |

| Record name | 2-Bromo-5-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-decylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Electronics

2-Bromo-5-decylthiophene is a key intermediate in the synthesis of advanced organic materials, particularly for applications in organic electronics.[1] This monosubstituted thiophene derivative, characterized by a bromine atom at the 2-position and a decyl chain at the 5-position of the thiophene ring, offers a unique combination of properties that make it highly valuable for the construction of functional organic molecules.

The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, most notably the Suzuki and Stille reactions, allowing for the facile introduction of aromatic or other functional groups.[1][2] The long decyl alkyl chain, on the other hand, imparts excellent solubility in common organic solvents, a crucial factor for the solution-based processing of organic electronic devices.[1] Furthermore, the decyl group can influence the molecular packing and morphology of the final material, which in turn affects its electronic properties, such as charge carrier mobility.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties and Specifications

This compound is a yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 514188-72-8 | [1] |

| Molecular Formula | C₁₄H₂₃BrS | [1] |

| Molecular Weight | 303.30 g/mol | [1] |

| Appearance | Yellow liquid | Commercial Suppliers |

| Boiling Point | ~340.4 °C at 760 mmHg (Predicted) | N/A |

| Density | ~1.12 g/cm³ (Predicted) | N/A |

| Refractive Index | ~1.52 (Predicted) | N/A |

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the regioselective bromination of 2-decylthiophene using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the bromine selectively adding to the 5-position of the thiophene ring, which is activated by the electron-donating decyl group.

Sources

An In-depth Technical Guide to 2-Bromo-5-decylthiophene: Synthesis, Properties, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-decylthiophene is a key building block in the synthesis of advanced organic electronic materials. Its unique molecular architecture, featuring a bromine atom and a long alkyl chain appended to a thiophene ring, provides a versatile platform for the development of high-performance organic semiconductors. This guide offers a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and an exploration of its critical role in the advancement of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Physicochemical Properties

The properties of this compound are summarized in the table below. The presence of the decyl group significantly influences its solubility, while the bromine atom provides a reactive handle for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 514188-72-8 | [1] |

| Molecular Formula | C₁₄H₂₃BrS | [1] |

| Molecular Weight | 303.30 g/mol | Calculated |

| Appearance | Typically a liquid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of 2-decylthiophene, followed by a regioselective bromination. This method ensures a high yield of the desired product.

Step 1: Synthesis of 2-Decylthiophene

The first step involves the alkylation of thiophene with a decyl group. A common and effective method is the Kumada coupling reaction.

Caption: Synthesis of 2-Decylthiophene via Kumada Coupling.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromodecane (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

-

Kumada Coupling: To a separate flask containing a catalytic amount of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) is added a solution of 2-bromothiophene (1.05 eq) in anhydrous THF. The Grignard reagent prepared in the previous step is then transferred to this flask via a cannula. The reaction mixture is stirred at reflux for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-decylthiophene.

Step 2: Bromination of 2-Decylthiophene

The second step is the regioselective bromination of 2-decylthiophene at the 5-position using N-bromosuccinimide (NBS). This reaction is typically carried out in the dark to prevent radical side reactions.

Caption: Bromination of 2-Decylthiophene to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2-decylthiophene (1.0 eq) in dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours in the dark. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Pour the reaction mixture into water and extract with hexane or diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield this compound.

Characterization Data

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the decyl chain.

-

Thiophene Protons: Two doublets are expected in the aromatic region (δ 6.5-7.0 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) between these protons is typically around 3.5-4.0 Hz.

-

Decyl Chain Protons: A triplet corresponding to the methylene group attached to the thiophene ring (α-CH₂) is expected around δ 2.7-2.8 ppm. The rest of the methylene groups of the decyl chain will appear as a broad multiplet in the upfield region (δ 1.2-1.6 ppm), and a triplet for the terminal methyl group (ω-CH₃) will be observed at approximately δ 0.9 ppm.

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon skeleton.

-

Thiophene Carbons: The carbon atom attached to the bromine (C-Br) is expected to resonate around δ 110-115 ppm. The carbon attached to the decyl group (C-decyl) will be in the range of δ 145-150 ppm. The two other thiophene carbons will appear between δ 120-130 ppm.

-

Decyl Chain Carbons: The carbons of the decyl chain will show a series of signals in the upfield region (δ 14-35 ppm).

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 302 and 304.

-

Fragmentation: Common fragmentation pathways include the loss of the bromine atom and cleavage of the decyl chain.

Applications in Organic Electronics

This compound is a crucial intermediate in the synthesis of a wide range of organic semiconducting materials. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, allowing for the construction of extended π-conjugated systems.[2][3][4] The decyl chain imparts excellent solubility to the resulting polymers and small molecules, which is essential for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices.

Caption: Role of this compound in Organic Electronics.

The long alkyl chain not only enhances solubility but also influences the solid-state packing of the semiconductor molecules. This, in turn, affects the charge carrier mobility in OFETs and the efficiency of charge separation and transport in OPVs. By carefully designing the molecular structure of the final semiconductor, researchers can fine-tune the electronic properties, such as the HOMO and LUMO energy levels, to optimize device performance.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood.[5][6][7][8][9] As with many organobromine compounds, it may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, wash the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance organic semiconductors. Its unique combination of a reactive bromine atom and a solubilizing decyl chain provides chemists with a powerful tool to design and create novel materials for a wide range of organic electronic applications. A thorough understanding of its synthesis, properties, and reactivity is essential for advancing the field of organic electronics and developing next-generation flexible and printed electronic devices.

References

- (Reference for ¹H NMR of similar compounds - specific source not available in search results)

- (Reference for ¹³C NMR of similar compounds - specific source not available in search results)

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. (2020-01-27). [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. [Link]

- (Reference for approximating proton NMR chemical shifts - specific source not available in search results)

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC - NIH. [Link]

-

13 C NMR spectra of thiophenes. III—Bromothiophenes. Sci-Hub. [Link]

-

Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. [Link]

- (Reference for NMR data of similar compounds - specific source not available in search results)

-

Double bromination of optically active thiophene derivatives with NBS or Br2. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

- (Reference for 13C NMR chemical shift values - specific source not available in search results)

- (Reference for 1H NMR chemical shifts and coupling constants - specific source not available in search results)

- (Reference for 13C NMR chemical shifts - specific source not available in search results)

-

NBS bromination of thienyl moieties. Reddit. (2015-10-20). [Link]

-

2-Bromo-5-methylthiophene. PubChem. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

- (Reference for NMR data of similar compounds - specific source not available in search results)

-

Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- (Reference for 1H NMR spectroscopy - specific source not available in search results)

- (Reference for 13C NMR chemical shift table - specific source not available in search results)

- (Reference for 1H NMR coupling constants - specific source not available in search results)

- (Reference for NMR data of similar compounds - specific source not available in search results)

-

The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices. PubMed. [Link]

-

Fragmentation pathways of polymer ions. PubMed. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. (2023-06-02). [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. (2016-09-15). [Link]

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-decylthiophene

This guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-decylthiophene, a critical building block in the development of advanced organic electronic materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document details a reliable synthetic protocol and the analytical techniques required to ensure the compound's identity and purity.

Introduction: The Significance of this compound

This compound is a substituted thiophene derivative that has garnered significant attention as a versatile intermediate in the synthesis of conjugated polymers and small molecules.[1] These materials are at the forefront of innovations in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1]

The strategic placement of a bromine atom and a decyl group on the thiophene ring imparts specific, desirable properties. The bromine atom at the 2-position serves as a reactive site, enabling facile functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings.[2] This reactivity is fundamental to constructing the complex molecular architectures required for high-performance organic electronics.

The long decyl alkyl chain at the 5-position significantly enhances the solubility of the resulting polymers and small molecules in common organic solvents. This improved processability is crucial for the fabrication of uniform, high-quality thin films, a prerequisite for efficient device performance. Furthermore, the alkyl chain can influence the molecular packing and morphology of the material in the solid state, which in turn affects charge transport properties. It also plays a role in modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for the fine-tuning of the material's electronic and optical properties.

Given its pivotal role, the ability to synthesize high-purity this compound and rigorously characterize it is essential for the advancement of organic electronics. This guide provides the necessary protocols and theoretical understanding to achieve this.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: first, the alkylation of a thiophene derivative, followed by a regioselective bromination. A common and effective strategy involves the bromination of 2-decylthiophene.

Workflow for the Synthesis of this compound

Sources

A Spectroscopic Guide to 2-Bromo-5-decylthiophene: Structure, Characterization, and Analysis

Abstract

Introduction: The Significance of 2-Bromo-5-decylthiophene in Organic Electronics

This compound is a substituted thiophene derivative that serves as a crucial intermediate in the synthesis of conjugated polymers and small molecules for organic electronics.[1] The presence of a bromo group at the 2-position allows for facile functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of extended π-conjugated systems.[1] The decyl chain at the 5-position imparts solubility to the resulting materials, a critical factor for solution-based processing of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[1] The precise characterization of this building block is paramount to ensure the desired electronic properties and performance of the final devices. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous confirmation of its molecular structure and purity.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons of the decyl chain.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.85 | Doublet | 1H | Thiophene-H (position 3) |

| ~ 6.60 | Doublet | 1H | Thiophene-H (position 4) |

| ~ 2.75 | Triplet | 2H | α-CH₂ (methylene attached to thiophene) |

| ~ 1.65 | Multiplet | 2H | β-CH₂ |

| ~ 1.2-1.4 | Multiplet | 14H | -(CH₂)₇- |

| ~ 0.88 | Triplet | 3H | -CH₃ |

Rationale and Interpretation

The thiophene ring protons at positions 3 and 4 are expected to appear as doublets due to coupling with each other. The electron-donating decyl group will shield the adjacent proton at position 4, causing it to appear at a slightly lower chemical shift compared to the proton at position 3, which is closer to the electron-withdrawing bromine atom.

The protons of the decyl chain will exhibit characteristic aliphatic signals. The α-methylene group directly attached to the thiophene ring is deshielded and will appear as a triplet around 2.75 ppm. The terminal methyl group will be the most shielded, appearing as a triplet around 0.88 ppm. The remaining methylene groups will overlap in the region of 1.2-1.4 ppm.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Workflow for ¹H NMR analysis of this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-5 (Carbon attached to the decyl group) |

| ~ 130 | C-3 |

| ~ 127 | C-4 |

| ~ 111 | C-2 (Carbon attached to Bromine) |

| ~ 32 | α-CH₂ |

| ~ 30-31 | -(CH₂)₈- |

| ~ 23 | -CH₂-CH₃ |

| ~ 14 | -CH₃ |

Rationale and Interpretation

The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon atom attached to the electron-withdrawing bromine (C-2) is expected to be significantly shielded compared to the other ring carbons. The carbon atom bearing the alkyl chain (C-5) will be deshielded. The aliphatic carbons of the decyl chain will appear in the typical upfield region, with the terminal methyl carbon being the most shielded.

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for ¹³C NMR analysis of this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 2955-2850 | Strong | C-H stretching (aliphatic) |

| ~ 1465 | Medium | C=C stretching (thiophene ring) |

| ~ 800 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

| ~ 690 | Medium | C-Br stretching |

Rationale and Interpretation

The IR spectrum will be dominated by the strong C-H stretching vibrations of the long decyl chain in the 2955-2850 cm⁻¹ region. The aromatic C-H stretching of the thiophene ring will appear as weaker bands between 3100 and 3000 cm⁻¹. The characteristic C=C stretching of the thiophene ring is expected around 1465 cm⁻¹. A strong band around 800 cm⁻¹ is indicative of the out-of-plane C-H bending for a 2,5-disubstituted thiophene. The C-Br stretching vibration is expected to appear in the fingerprint region, around 690 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for acquiring the IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

Caption: Workflow for FT-IR analysis of this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 316/318 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 237 | Medium | [M - Br]⁺ |

| 177 | Medium | [M - C₁₀H₂₁]⁺ |

| 141 | High | [C₁₀H₂₁]⁺ (Decyl cation) |

Rationale and Interpretation

The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 316 and 318, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a characteristic signature for a monobrominated compound.

Common fragmentation pathways would include the loss of a bromine radical to give a peak at m/z 237, and the cleavage of the decyl chain. The loss of the entire decyl radical would result in a fragment at m/z 177. The decyl cation itself is also expected to be a prominent peak at m/z 141.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for analyzing a volatile compound like this compound.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with standardized experimental protocols, offers a valuable resource for researchers in the field of organic electronics and materials science. By understanding the characteristic spectroscopic features of this important building block, scientists can ensure the quality and purity of their materials, leading to more reliable and reproducible results in the fabrication of high-performance electronic devices.

References

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

PubChem. 2,5-Dibromo-3-dodecylthiophene. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

A Technical Guide to the Solubility and Thermal Stability of 2-Bromo-5-decylthiophene

Foreword: The Significance of Physicochemical Properties in Advanced Material Design

2-Bromo-5-decylthiophene is a pivotal building block in the synthesis of advanced organic materials. Its unique structure, featuring a reactive bromine atom for cross-coupling reactions, a thiophene core for electronic conjugation, and a long alkyl chain, makes it highly valuable in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs.[1][2][3][4] The decyl chain is specifically incorporated to enhance two critical physical properties: solubility and thermal stability.[1][2]

For researchers in materials science and drug development, a quantitative understanding of these properties is not merely academic. Solubility dictates the processing conditions, enabling the use of cost-effective solution-based fabrication techniques like spin-coating or inkjet printing.[5] In pharmacology, solubility is a key determinant of a compound's formulation potential and bioavailability. Similarly, thermal stability defines the operational limits and lifespan of electronic devices and is a critical parameter for the storage, handling, and manufacturing of active pharmaceutical ingredients.

This guide provides an in-depth analysis of these two core properties. It is designed not as a simple recitation of data, but as a practical and authoritative resource for scientists, offering detailed, field-tested protocols and explaining the fundamental causality behind each experimental choice.

Section 1: Solubility Profile

The solubility of this compound is primarily governed by the interplay between the polarizable thiophene-bromine moiety and the nonpolar ten-carbon alkyl chain. This amphiphilic nature suggests good solubility in a range of common organic solvents. The long decyl chain disrupts intermolecular π-π stacking that can occur between thiophene rings, thereby preventing aggregation and promoting dissolution in nonpolar and moderately polar solvents.[1][2]

Predicted Solubility

Based on its structure, a qualitative solubility profile can be predicted. This serves as a crucial first step in solvent selection for synthesis, purification, and device fabrication.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Hexane, Toluene, Chloroform | High | The decyl chain's van der Waals interactions dominate, making it highly compatible with nonpolar solvents. Chloroform and Toluene also interact favorably with the aromatic thiophene ring. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents effectively solvate both the nonpolar alkyl chain and the polar C-Br bond and thiophene ring through dipole-dipole interactions.[6] |

| Polar Protic | Ethanol, Isopropanol | Low to Moderate | The hydrogen-bonding capability of these solvents does not strongly interact with the molecule. Solubility is limited but may be present due to some dipole interactions. |

| Highly Polar | Water, Acetonitrile | Negligible | The molecule is predominantly nonpolar and lacks significant hydrogen bonding sites, making it immiscible with water.[6] Acetonitrile is too polar to effectively solvate the long alkyl chain. |

Experimental Workflow for Quantitative Solubility Determination

To obtain precise solubility data, a gravimetric analysis is the gold-standard methodology. This protocol is designed to be self-validating by ensuring the system reaches equilibrium and by precisely measuring the mass of the dissolved solute.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Experimental Protocol: Gravimetric Analysis

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (enough so that solid material remains undissolved) to a 4 mL glass vial.

-

Pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixture for a minimum of 24 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium, meaning the solvent is fully saturated with the solute.[6]

-

-

Sample Collection and Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle completely.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a glass syringe. It is critical to attach a chemically resistant syringe filter (e.g., 0.2 μm PTFE) to the syringe tip to prevent any undissolved particulates from being transferred.[6]

-

-

Gravimetric Quantification:

-

Dispense the filtered aliquot into a clean, dry, and pre-weighed evaporating dish or vial. Record the initial mass of the dish.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

To ensure all solvent is removed, dry the sample to a constant weight (i.e., the mass does not change on subsequent weighings after further drying).

-

Cool the dish in a desiccator before weighing to prevent atmospheric moisture absorption.

-

-

Calculation:

-

Weigh the dish containing the dried solute.

-

Calculate the mass of the solute by subtracting the initial mass of the empty dish.

-

Solubility is expressed as the mass of the solute divided by the volume of the aliquot taken (e.g., in mg/mL or g/L).

-

Section 2: Thermal Stability Assessment

The thermal stability of this compound is crucial for predicting its behavior during high-temperature processing steps (e.g., annealing) and for assessing the long-term operational stability of devices derived from it. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]

Integrated Thermal Analysis Workflow

TGA and DSC provide complementary information. TGA measures mass loss as a function of temperature, identifying the decomposition point. DSC measures heat flow, identifying phase transitions like melting.[9][10]

Caption: Relationship between TGA and DSC in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to chemically decompose and to quantify its mass loss profile.

Anticipated Results: As a stable organic molecule, this compound is expected to exhibit a single-step decomposition at a high temperature. The onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs, is the key parameter derived from this analysis.

| Parameter | Typical Value Range (Estimated) | Significance |

| Onset Decomposition Temp (Td, 5% loss) | > 250 °C | Defines the upper temperature limit for processing and long-term use without significant degradation. |

| Temperature of Max Decomposition Rate | > 300 °C | Indicates the point of greatest thermal instability. |

| Residual Mass @ 600 °C | < 5% | Confirms that the material undergoes complete (or near-complete) volatilization/decomposition. |

Detailed Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature). Trustworthiness: Calibration is essential for data accuracy and inter-lab comparability.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum is standard).[11]

-

Experimental Conditions:

-

Atmosphere: Place the sample in the TGA furnace under a controlled inert atmosphere, typically dry nitrogen or argon, with a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the molecule itself.[11][12]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 600 °C).

-

Heating Rate: A standard heating rate of 10 °C/min is typically used. Causality: This rate provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher.[11]

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the Td (onset temperature at 5% mass loss) from the resulting curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Anticipated Results: For a crystalline or semi-crystalline small molecule like this compound, a sharp endothermic peak corresponding to its melting point (Tm) is expected. If the material can be quenched to form an amorphous solid, a subtle step-change in the heat flow curve indicating the glass transition (Tg) may be observed on a subsequent heating cycle.

| Parameter | Significance |

| Melting Point (Tm) | A primary indicator of purity and the upper limit for solid-state applications. The energy required for melting (Enthalpy of Fusion, ΔHm) relates to the degree of crystallinity. |

| Glass Transition (Tg) | Relevant for amorphous phases. It marks the transition from a rigid, glassy state to a more rubbery state, impacting mechanical properties.[13] |

Detailed Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as high-purity indium.

-

Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference. Causality: Hermetic sealing prevents mass loss due to volatilization before decomposition, ensuring that the measured heat flow is only due to thermal transitions.

-

Experimental Conditions (Heat-Cool-Heat Cycle):

-

Atmosphere: Maintain an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

First Heat: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point but below its decomposition temperature (e.g., 150 °C) at a rate of 10 °C/min. This scan records the melting behavior of the as-received material.

-

Cooling: Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to a low temperature (e.g., -50 °C). This step can reveal crystallization behavior or help form an amorphous phase.

-

Second Heat: Heat the sample again from the low temperature to the upper limit at 10 °C/min. Causality: This second heating scan reveals the intrinsic thermal properties (like Tg) of the material by erasing its prior thermal history.

-

-

Data Analysis: Plot heat flow as a function of temperature. The melting point (Tm) is identified as the peak of the endothermic melting event. The glass transition (Tg) is identified as a step-like change in the baseline of the heat flow curve.[13]

Section 3: Safety and Handling

As a brominated organic compound, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[14][15] Avoid contact with skin and eyes.[16] In case of skin contact, wash immediately with soap and water.[16] In case of eye contact, rinse cautiously with water for several minutes.[15]

-

Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[15] Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

References

- Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-5-dodecylthiophene. (2025). ChemicalBook.

- This compound | CAS Number 514188-72-8. Ossila.

- This compound. Ossila.

- SAFETY DATA SHEET - 2-Bromo-5-chlorothiophene. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Acetyl-5-bromothiophene. (2025). Fisher Scientific.

- Regioselective synthesis of 2-(bromomethyl)

- SAFETY D

- Safety D

- Recent developments in the synthesis of regioregular thiophene-based conjug

- Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxyl

- Preparation method of 2-bromothiophene. (2020).

- An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene. (2025). Benchchem.

- The Role of 2-Bromo-5-phenylthiophene in Modern OLED Technology. (2026). [Source not available].

- The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

- Polymer Analysis (GPC, TGA, DSC). (2025). Universität Ulm.

- Thermal Analysis of Polymers. Part 5: DSC and TGA of Elastomers. METTLER TOLEDO.

- Solubility of 3,4-Dibromothiophene in organic solvents. Benchchem.

- (PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. (2018).

- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

- Properties of Common Organic Solvents. (2022). University of Minnesota.

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

- Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis. (2025). Sciforum.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Rochester.

- (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). (2012).

- Thermal Stability and Decomposition Mechanism of Poly(alkylene succin

- An In-depth Technical Guide to the Thermal Stability of 2-(Aminomethyl)-5-bromonaphthalene. (2025). Benchchem.

Sources

- 1. ossila.com [ossila.com]

- 2. o6u.edu.eg [o6u.edu.eg]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Polymer Analysis (GPC, TGA, DSC) - Universität Ulm [uni-ulm.de]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. tainstruments.com [tainstruments.com]

- 14. chemscene.com [chemscene.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemicalbook.com [chemicalbook.com]

The Decyl Side Chain: A Linchpin in the Functional Architecture of 2-Bromo-5-decylthiophene-Based Organic Electronics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-decylthiophene stands as a pivotal molecular building block in the advancement of organic electronics. Its utility, however, extends far beyond the reactive potential of its bromine substituent. The unassuming decyl side chain plays a critical and multifaceted role in dictating the material's processability, solid-state organization, and, ultimately, the performance of devices derived from it. This technical guide delves into the fundamental contributions of the decyl side chain, offering a comprehensive analysis of its influence on solubility, morphology, and electronic properties. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside a comparative discussion of how side-chain engineering can be leveraged to optimize materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction: Beyond a Simple Solubilizer

The advent of solution-processable organic semiconductors has revolutionized the field of electronics, paving the way for low-cost, large-area, and flexible devices. At the heart of this innovation lies the strategic design of molecular components that balance electronic functionality with practical handling and fabrication requirements. This compound is a prime example of such a molecule, where a conjugated thiophene core is functionalized with a bromine atom for subsequent polymerization or cross-coupling reactions, and a long alkyl chain to ensure solubility.[1]

While often perceived as a mere solubilizing agent, the decyl side chain's role is far more intricate. It is an active participant in the self-assembly of the material in the solid state, influencing the intermolecular π-π stacking of the thiophene rings, which is crucial for efficient charge transport.[2] The length and structure of this alkyl chain can dictate the morphology of thin films, a key determinant of device performance. This guide will explore the nuanced and often pivotal role of the decyl side chain, moving beyond a simplistic view to a more holistic understanding of its impact on material properties.

The Synthetic Keystone: Preparation of this compound

The synthesis of this compound is a foundational step for its use in materials science. A common and effective method involves a two-step process: the alkylation of a thiophene precursor followed by regioselective bromination. The following protocol provides a detailed, self-validating methodology.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Decylthiophene (via Negishi Coupling)

-

Preparation of Decylzinc Chloride: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add magnesium turnings (1.1 eq). Add a solution of 1-chlorodecane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating. After the magnesium is consumed, the resulting Grignard reagent is transferred via cannula to a solution of zinc chloride (1.2 eq) in anhydrous THF at 0 °C. The mixture is stirred for 1 hour at room temperature to form decylzinc chloride.

-

Negishi Coupling: In a separate flame-dried flask, dissolve 2-bromothiophene (1.2 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq) in anhydrous THF. To this solution, add the freshly prepared decylzinc chloride solution via cannula.

-

Reaction and Work-up: The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 2-decylthiophene as a colorless oil.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2-decylthiophene (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.

-

Bromination: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, pour the reaction mixture into water and extract with hexane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel with hexane as the eluent to afford this compound as a colorless to pale yellow oil.

The Decyl Chain's Fingerprint: Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the structure and purity of this compound. The decyl chain imparts distinct features in the spectroscopic data.

Spectroscopic Data Summary

| Technique | Expected Key Features for this compound |

| ¹H NMR | - Thiophene protons: Two doublets in the aromatic region (~6.6-7.0 ppm), with a coupling constant of ~3-4 Hz. - α-CH₂ of decyl chain: A triplet around 2.7-2.8 ppm, deshielded by the thiophene ring. - Other decyl chain protons: A series of multiplets in the aliphatic region (~1.2-1.7 ppm). - Terminal CH₃ of decyl chain: A triplet around 0.8-0.9 ppm. |

| ¹³C NMR | - Thiophene carbons: Four signals in the aromatic region (~110-145 ppm), with the carbon bearing the bromine being the most downfield. - Decyl chain carbons: Multiple signals in the aliphatic region (~14-32 ppm). |

| IR | - C-H stretching (aromatic): Peaks around 3100 cm⁻¹. - C-H stretching (aliphatic): Strong peaks in the 2850-2960 cm⁻¹ region from the decyl chain. - C=C stretching (thiophene ring): Peaks around 1450-1550 cm⁻¹. - C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity for the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z corresponding to the molecular weight. - Fragmentation: Loss of alkyl fragments from the decyl chain. |

Note: The exact chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

The Functional Impact: How the Decyl Chain Governs Material Properties

The decyl side chain is not a passive component; it actively dictates the physical and electronic properties of materials derived from this compound.

Solubility and Processability

The primary and most evident role of the long decyl chain is to impart solubility in common organic solvents. This is a critical requirement for solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing, which are central to the appeal of organic electronics. The non-polar, flexible decyl chain disrupts the strong intermolecular interactions between the rigid, conjugated backbones of polymers, allowing them to dissolve.

Morphology and Crystalline Packing

The decyl side chain plays a crucial role in the self-assembly and crystallization of thiophene-based polymers. In the solid state, these polymers tend to form lamellar structures where the conjugated backbones are separated by layers of the interdigitated alkyl side chains. The length of the side chain directly influences the lamellar spacing. A longer chain, such as decyl, can lead to a more ordered packing of the side chains, which in turn can promote a more ordered arrangement of the polymer backbones. This enhanced crystallinity is generally beneficial for charge transport. However, excessively long chains can also increase the distance between backbones, potentially hindering intermolecular charge hopping.

Caption: Influence of the decyl side chain on material properties.

Electronic Properties

While the decyl chain is not part of the conjugated system, it can indirectly influence the electronic properties of the material. The electron-donating nature of the alkyl chain can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the thiophene unit.[1] More significantly, the packing and orientation of the polymer chains, which are dictated by the side chains, have a profound effect on the effective electronic coupling between chains and thus the charge carrier mobility.

Application-Driven Design: The Decyl Chain in OFETs and OPVs

The choice of a decyl side chain is often a deliberate one, aimed at optimizing the performance of specific organic electronic devices.

Organic Field-Effect Transistors (OFETs)

In OFETs, high charge carrier mobility is paramount. The decyl side chain contributes to achieving this by promoting a high degree of crystallinity and an ordered lamellar structure in the thin film. This ordered morphology facilitates efficient charge transport along the polymer backbones and between adjacent chains. The improved solubility also allows for the formation of uniform, large-area films, which is essential for reliable device fabrication.

Organic Photovoltaics (OPVs)

For OPVs, the role of the decyl side chain is more complex. While good solubility and crystallinity are still important, the morphology of the bulk heterojunction (BHJ) active layer, a blend of a donor and an acceptor material, is critical for efficient exciton dissociation and charge extraction. The decyl side chain influences the miscibility of the donor polymer with the acceptor material and the resulting domain sizes in the BHJ. A well-defined nanoscale phase separation is required, and the decyl chain can be tuned to achieve this optimal morphology.

Conclusion: A Tailored Approach to Molecular Design

The decyl side chain in this compound is a testament to the importance of a holistic approach to molecular design in organic electronics. It is not merely an appendage for solubility but a critical architectural element that governs the processability, solid-state structure, and electronic properties of the resulting materials. A thorough understanding of the multifaceted role of this side chain empowers researchers and scientists to rationally design and synthesize new generations of high-performance organic electronic materials. The ability to fine-tune properties through side-chain engineering, as exemplified by the decyl group, will continue to be a key driver of innovation in this exciting field.

References

- Liu, F., et al. (2012). Influence of the side chain and substrate on polythiophene thin film surface, bulk, and buried interfacial structures.

-

MDPI. (2021). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-bromo-. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved from [Link]

-

PMC. (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Retrieved from [Link]

-

Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Determining the HOMO/LUMO Energy Levels of 2-Bromo-5-decylthiophene

Abstract

This technical guide provides a comprehensive framework for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2-Bromo-5-decylthiophene, a key building block in the field of organic electronics. While specific experimental values for this compound are not extensively reported in peer-reviewed literature, this document serves as a self-validating system for researchers, offering detailed, field-proven protocols for both experimental and computational characterization. We delve into the causality behind experimental choices in cyclic voltammetry and UV-Vis spectroscopy and provide a complete methodology for Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the electronic properties of novel thiophene derivatives.

Introduction: The Significance of this compound in Organic Electronics

This compound is a substituted thiophene monomer that has gained significant traction as a versatile precursor for the synthesis of semiconducting oligomers and polymers.[1] Its chemical structure, featuring a bromine atom and a decyl alkyl chain at the 2- and 5-positions of the thiophene ring, respectively, offers a unique combination of functionalities. The bromine atom provides a reactive site for facile cross-coupling reactions, such as Suzuki or Stille coupling, enabling the construction of extended π-conjugated systems.[1] The long decyl chain enhances the solubility of the resulting materials in common organic solvents, which is crucial for solution-based processing and the fabrication of thin-film devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[1]

The electronic properties of the final polymer or small molecule are fundamentally dictated by the energy levels of its constituent building blocks. The HOMO and LUMO levels of this compound are therefore critical parameters that influence charge injection, charge transport, and the open-circuit voltage in photovoltaic devices. The alkyl and bromo substituents are known to modify these energy levels, making their precise determination a prerequisite for rational material design and device optimization.[1]

Theoretical Framework: Understanding HOMO and LUMO in Organic Semiconductors

In organic semiconductor materials, the HOMO and LUMO are the frontier molecular orbitals that govern their electronic and optical properties.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level that is occupied by electrons. It is analogous to the valence band in inorganic semiconductors. The energy of the HOMO level is related to the ionization potential of the molecule and its ability to donate an electron (p-type conductivity). A higher HOMO energy level facilitates hole injection.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. It is analogous to the conduction band in inorganic semiconductors. The energy of the LUMO level is related to the electron affinity of the molecule and its ability to accept an electron (n-type conductivity). A lower LUMO energy level facilitates electron injection.

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (Eg) , which is a critical parameter that determines the material's optical absorption properties and its potential for application in various optoelectronic devices.

Experimental Determination of HOMO/LUMO Energy Levels

The most common and reliable experimental techniques for determining the HOMO and LUMO energy levels of organic materials are cyclic voltammetry (CV) and UV-Visible (UV-Vis) spectroscopy.[2] CV is used to measure the oxidation and reduction potentials, from which the HOMO and LUMO levels can be calculated, while UV-Vis spectroscopy is used to determine the optical band gap.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is an electrochemical technique that measures the current response of a material to a linearly cycled potential sweep. By analyzing the resulting voltammogram, the onset oxidation potential (Eox) and onset reduction potential (Ered) can be determined.

Protocol:

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile) to a concentration of approximately 1-5 mM.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution to ensure sufficient conductivity.

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell configuration:

-

Working Electrode: A glassy carbon or platinum button electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

-

Measurement Procedure:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Record the cyclic voltammogram by scanning the potential at a typical scan rate of 50-100 mV/s.

-

To accurately determine the potential versus the vacuum level, perform a calibration run with the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions. The Fc/Fc+ couple has a well-defined redox potential, which is often assumed to be -4.8 eV relative to the vacuum level.

-

-

Data Analysis and Calculation:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

-

Causality Behind Experimental Choices:

-

The choice of a non-aqueous solvent and a supporting electrolyte is crucial to ensure the solubility of the organic compound and to minimize the solution resistance.

-

The three-electrode setup allows for precise control of the potential at the working electrode.

-

The inert gas purge is essential to prevent unwanted side reactions with oxygen.

-

Calibration with the Fc/Fc+ couple provides a reliable internal standard to reference the measured potentials to the vacuum level, allowing for comparison across different studies.

UV-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For organic semiconductors, the onset of the absorption spectrum in the long-wavelength region corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Protocol:

-

Sample Preparation:

-

Dissolve this compound in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran) to a dilute concentration (typically in the micromolar range).

-

Alternatively, for thin-film measurements, deposit a film of the material onto a transparent substrate like quartz or glass.

-

-

Measurement Procedure:

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Use a reference cuvette containing only the solvent to obtain a baseline correction.

-

-

Data Analysis and Calculation:

-

Identify the absorption edge (λonset) from the long-wavelength side of the absorption spectrum. This is the wavelength at which the absorption begins to increase from the baseline.

-

Calculate the optical band gap (Egopt) using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Relationship between CV and UV-Vis Data: The electrochemical band gap (Egec = ELUMO - EHOMO) obtained from CV and the optical band gap (Egopt) from UV-Vis spectroscopy should be in close agreement. Any significant difference can be attributed to exciton binding energy in the solid state.

Computational Determination of HOMO/LUMO Energy Levels

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the electronic structure of molecules.

Density Functional Theory (DFT) Protocol

Methodology:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

-

Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals.

-

The output of this calculation will directly provide the energies of the HOMO and LUMO.

-

-

Analysis:

-

Visualize the HOMO and LUMO to understand the electron density distribution. For thiophene derivatives, the HOMO is typically a π-orbital delocalized along the thiophene ring, while the LUMO is a π*-orbital.

-

Causality Behind Computational Choices:

-

The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which is important for accurately describing the electronic structure of molecules containing second-row elements like sulfur and bromine.

Data Presentation and Expected Trends

| Parameter | Experimental (CV) | Experimental (UV-Vis) | Computational (DFT) |

| Eoxonset (V vs. Fc/Fc+) | [Insert Value] | N/A | N/A |

| Eredonset (V vs. Fc/Fc+) | [Insert Value] | N/A | N/A |

| HOMO (eV) | [Insert Value] | N/A | [Insert Value] |

| LUMO (eV) | [Insert Value] | N/A | [Insert Value] |

| λonset (nm) | N/A | [Insert Value] | N/A |

| Band Gap (eV) | [Insert Value] | [Insert Value] | [Insert Value] |

Visualized Workflows

Experimental Workflow for HOMO/LUMO Determination

Caption: Experimental workflow for determining HOMO/LUMO levels.

Computational Workflow using DFT

Caption: Computational workflow for predicting HOMO/LUMO levels via DFT.

Conclusion

The determination of the HOMO and LUMO energy levels of this compound is a critical step in the development of new organic electronic materials. This guide has provided a set of robust, self-validating protocols for both experimental and computational characterization. By following these methodologies, researchers can obtain reliable data on the electronic properties of this and other novel thiophene derivatives, enabling a more rational and efficient approach to material design and device engineering. The combination of cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory offers a comprehensive toolkit for elucidating the structure-property relationships that govern the performance of organic semiconductors.

References

-

Leonato, L. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB. Retrieved from [Link]

- Radhakrishnan, S., Ananthakrishnan, S. J., & Somanathan, N. (2006). Structure–property relationships of electroluminescent polythiophenes: role of nitrogen-based heterocycles as side chains. Journal of Chemical Sciences, 118(5), 433-442.

-

Haymoor, I. (2018, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

Sources

Unlocking the Potential of 2-Bromo-5-Alkylthiophenes: A Technical Guide to Novel Applications

Foreword: Beyond the Building Block – A Paradigm Shift in Thiophene Chemistry

For decades, 2-bromo-5-alkylthiophenes have been the workhorses of organic electronics, prized as versatile building blocks for the synthesis of conducting polymers. Their predictable reactivity and the tunable solubility imparted by the alkyl chain have made them indispensable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). However, to view these molecules solely as precursors for established technologies is to overlook a burgeoning landscape of innovation. This guide is crafted for the discerning researcher, the forward-thinking scientist, and the pioneering drug development professional who seek to look beyond the conventional and discover the untapped potential of these remarkable heterocyclic compounds.

We will venture beyond the well-trodden path of organic electronics to explore novel frontiers where 2-bromo-5-alkylthiophenes are poised to make a significant impact. From the intricate world of medicinal chemistry and the development of next-generation anticancer agents to the burgeoning fields of advanced sensors and energy storage, this guide will provide a comprehensive and technically-grounded exploration of the exciting future of 2-bromo-5-alkylthiophene chemistry. Our journey will be underpinned by a deep dive into the fundamental principles that govern the synthesis and reactivity of these compounds, providing you with the knowledge and practical protocols to not only understand but also to innovate.

I. The Foundation: Synthesis and Core Chemical Properties

A thorough understanding of the synthesis and inherent reactivity of 2-bromo-5-alkylthiophenes is paramount to unlocking their potential in novel applications. The strategic placement of the bromine atom at the 2-position and an alkyl chain at the 5-position of the thiophene ring provides a versatile scaffold for a myriad of chemical transformations.

A. Synthetic Strategies: Crafting the Molecular Canvas

The synthesis of 2-bromo-5-alkylthiophenes is typically achieved through two primary routes: the alkylation of a pre-brominated thiophene or the bromination of an alkylated thiophene. The choice of method often depends on the desired regioselectivity and the availability of starting materials.

A common and efficient method involves the regioselective bromination of 3-alkylthiophenes. This electrophilic substitution reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds with high selectivity for the 2-position due to the activating effect of the alkyl group and the inherent reactivity of the thiophene ring.[1]

Experimental Protocol: Synthesis of 2-Bromo-5-hexylthiophene

Objective: To synthesize 2-bromo-5-hexylthiophene via the bromination of 3-hexylthiophene.

Materials:

-

3-Hexylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or similar inert solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-hexylthiophene (1 equivalent) in chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure 2-bromo-5-hexylthiophene.

Alternatively, 2-bromo-5-alkylthiophenes can be prepared by the alkylation of 2-bromothiophene. This can be achieved through lithiation of 2-bromothiophene followed by reaction with an appropriate alkyl halide.[1]

B. The Power of the C-Br Bond: A Gateway to Molecular Diversity

The bromine atom at the 2-position is the linchpin of 2-bromo-5-alkylthiophenes' versatility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. This reactivity is the cornerstone for constructing complex molecular architectures for a wide range of applications.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromo-5-alkylthiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming biaryl linkages.[2][3]

-

Stille Coupling: This reaction couples the 2-bromo-5-alkylthiophene with an organostannane reagent. While organotin compounds are toxic, the Stille reaction is often tolerant of a wide range of functional groups and can be performed under neutral conditions.[2]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 2-bromo-5-alkylthiophene and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a powerful tool for synthesizing conjugated enynes.[4][5][6][7]

-

Kumada Coupling: This reaction utilizes a Grignard reagent as the coupling partner with the 2-bromo-5-alkylthiophene, typically catalyzed by a nickel or palladium complex.[8]

The choice of coupling reaction depends on the desired final product, functional group tolerance, and the availability of starting materials. A comparative analysis of Suzuki and Stille couplings reveals that while Suzuki couplings are generally preferred due to the lower toxicity of the boron reagents, Stille couplings can sometimes offer higher yields, especially with challenging substrates.[2][3][9][10][11]

Diagram: The Versatility of 2-Bromo-5-Alkylthiophene in Cross-Coupling Reactions

Caption: Key cross-coupling reactions of 2-bromo-5-alkylthiophenes.

II. Established Frontiers: Organic Electronics

The primary application of 2-bromo-5-alkylthiophenes has historically been in the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of conducting polymers with significant utility in organic electronics.[1] The polymerization is often achieved through Grignard Metathesis (GRIM) polymerization, where the 2-bromo-5-alkylthiophene monomer is treated with a Grignard reagent to form a magnesium-halogen exchange product, which then undergoes nickel-catalyzed polymerization.

The alkyl side chain plays a crucial role in these materials, enhancing their solubility in organic solvents and improving their processability for device fabrication. The length and branching of the alkyl chain can also influence the morphology and charge transport properties of the resulting polymer films.

III. The New Frontier: Novel Applications in Medicinal Chemistry

While the role of 2-bromo-5-alkylthiophenes in materials science is well-established, their potential in drug discovery and medicinal chemistry represents a vibrant and rapidly evolving frontier. The thiophene scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it an attractive core for the design of novel therapeutic agents.[12]

A. Anticancer Drug Discovery: A Promising Avenue

Recent research has highlighted the potential of thiophene derivatives as potent anticancer agents. These compounds have been shown to exhibit a range of anticancer mechanisms, including the inhibition of key enzymes like topoisomerase and protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[13]

Notably, a study on a novel thiophene derivative, 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), demonstrated selective cytotoxicity against various cancer cell lines, including prostate (LnCap), liver (HepG2), and colon (Caco-2) cancer cells, while showing minimal toxicity to normal cells.[14][15] The study revealed that BMPT induces apoptosis through the modulation of key signaling pathways, including the upregulation of caspases and Bax, and the downregulation of Bcl-2.[14]

Table 1: In Vitro Cytotoxicity of 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) [16]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| LnCap | Prostate | 138.573 |

| HepG2 | Liver | 185.931 |

| Caco-2 | Colon | 108.657 |

| HEK293 | Normal | > 200 |

The versatility of the 2-bromo-5-alkylthiophene scaffold allows for the synthesis of a diverse library of compounds through the previously discussed cross-coupling reactions. By introducing various aryl and heteroaryl substituents at the 5-position, researchers can systematically explore the structure-activity relationship (SAR) and optimize the anticancer potency and selectivity of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups on the appended aryl ring can significantly influence the compound's biological activity.[17]

Diagram: Workflow for Anticancer Drug Discovery with 2-Bromo-5-Alkylthiophenes

Caption: A streamlined workflow for anticancer drug discovery.

IV. Emerging Horizons: Advanced Materials and Technologies

Beyond medicinal chemistry, the unique properties of 2-bromo-5-alkylthiophenes and their polymeric derivatives are being explored in a range of cutting-edge applications.

A. Chemoresistive Sensors for Volatile Organic Compounds (VOCs)

Poly(3-alkylthiophene)s, synthesized from 2-bromo-5-alkylthiophene monomers, have shown significant promise as the active material in chemoresistive sensors for the detection of volatile organic compounds (VOCs).[1][8][13][14][15] These sensors operate on the principle that the adsorption of VOC molecules onto the polymer film causes a change in its electrical resistance.